1-(4-Methoxyphenoxy)-2-propanamine HCl
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Overview
Description
1-(4-Methoxyphenoxy)-2-propanamine HCl is an organic compound that belongs to the class of phenoxypropanamines. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanamine chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenoxy)-2-propanamine HCl typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield the desired 1-(4-Methoxyphenoxy)-2-propanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenoxy)-2-propanamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4-Methoxyphenoxy)-2-propanamine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-2-propanamine HCl involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenoxy)-2-propanol
- 1-(4-Methoxyphenoxy)-2-propanone
- 4-Methoxyphenoxyacetic acid
Uniqueness
1-(4-Methoxyphenoxy)-2-propanamine HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .
Properties
Molecular Formula |
C10H16ClNO2 |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8(11)7-13-10-5-3-9(12-2)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H |
InChI Key |
DVNFFWXGSBPUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
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